2-Fluoro-3-iodo-4-nitrophenol

Catalog No.
S13660020
CAS No.
M.F
C6H3FINO3
M. Wt
283.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-iodo-4-nitrophenol

Product Name

2-Fluoro-3-iodo-4-nitrophenol

IUPAC Name

2-fluoro-3-iodo-4-nitrophenol

Molecular Formula

C6H3FINO3

Molecular Weight

283.00 g/mol

InChI

InChI=1S/C6H3FINO3/c7-5-4(10)2-1-3(6(5)8)9(11)12/h1-2,10H

InChI Key

BLHNIOIQWZZBTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])I)F)O

2-Fluoro-3-iodo-4-nitrophenol is an organic compound characterized by the presence of a fluorine atom, an iodine atom, and a nitro group attached to a phenolic ring. Its molecular formula is C6H4FINO3C_6H_4FINO_3, and it has a molecular weight of approximately 221.01 g/mol. The compound typically appears as a yellow crystalline solid and is soluble in organic solvents. The unique combination of halogen and nitro substituents on the phenolic structure imparts distinctive chemical properties, making it of interest in various fields such as medicinal chemistry and materials science.

Due to its functional groups:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, facilitating the synthesis of various derivatives.
  • Electrophilic Aromatic Substitution: The nitro group, being electron-withdrawing, can influence the reactivity of the aromatic ring, allowing for further substitutions.
  • Reduction Reactions: The nitro group can be reduced to an amino group or hydroxyl group under specific conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2-fluoro-3-iodo-4-nitrophenol can be achieved through several methods:

  • Halogenation: Starting from 4-nitrophenol, fluorination can be performed using fluorinating agents like potassium fluoride in the presence of a polar solvent.
  • Iodination: Iodine can be introduced via electrophilic substitution methods, often requiring specific conditions to ensure selectivity for the desired positions on the aromatic ring.
  • Direct Synthesis: A multi-step synthesis involving the nitration of fluorinated phenols followed by iodination may also be employed.

These methods allow for the controlled formation of the desired compound while minimizing by-products.

2-Fluoro-3-iodo-4-nitrophenol has potential applications in various domains:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Materials Science: The compound could be utilized in developing new materials with specific electronic or optical properties due to its unique substituents.
  • Analytical Chemistry: Its distinct spectral properties make it suitable for use as a reagent in analytical techniques such as chromatography.

Interaction studies involving 2-fluoro-3-iodo-4-nitrophenol focus on its reactivity with various biological molecules. Preliminary investigations suggest that its halogenated structure may enhance binding affinities with proteins or enzymes, leading to potential applications in drug design and development. Understanding these interactions is crucial for predicting its behavior in biological systems and optimizing its use in medicinal chemistry.

Several compounds share structural similarities with 2-fluoro-3-iodo-4-nitrophenol, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
4-Fluoro-2-nitrophenolC6H4FNO3C_6H_4FNO_3Different position of nitro group
3-Fluoro-4-nitrophenolC6H4FNO3C_6H_4FNO_3Variation in halogen positioning
2-Iodo-4-nitrophenolC6H4INO3C_6H_4INO_3Similarity in iodine presence
2-Fluoro-5-nitrophenolC6H4FNO3C_6H_4FNO_3Another variant with different nitro position

These compounds demonstrate how variations in substituent positions and types influence their chemical behavior and potential applications. 2-Fluoro-3-iodo-4-nitrophenol stands out due to its specific combination of fluorine, iodine, and nitro groups, which may confer unique reactivity and biological activity compared to its analogs.

Molecular Geometry and Crystallographic Analysis

2-Fluoro-3-iodo-4-nitrophenol represents a trisubstituted phenolic compound with the molecular formula C₆H₃FINO₃ and a molecular weight of 283.00 grams per mole . The compound features a benzene ring bearing three electron-withdrawing substituents: a fluorine atom at the 2-position, an iodine atom at the 3-position, and a nitro group at the 4-position, along with a hydroxyl group defining its phenolic character .

The molecular geometry of 2-Fluoro-3-iodo-4-nitrophenol can be understood through comparison with structurally related nitrophenol compounds that have been crystallographically characterized [2] [3]. In meta-nitrophenol, which crystallizes in the monoclinic space group P2₁/n, the benzene ring maintains planarity with the nitro group oriented at angles typically less than 5° from the ring plane [2]. Similar geometric constraints are expected for 2-Fluoro-3-iodo-4-nitrophenol, where the nitro group at the 4-position would exhibit coplanarity with the aromatic ring to maximize resonance stabilization [2] [4].

The crystallographic analysis of related compounds provides insights into the expected structural parameters of 2-Fluoro-3-iodo-4-nitrophenol [2] [3]. Meta-nitrophenol exhibits unit cell dimensions of a = 11.026(4) Å, b = 6.736(1) Å, c = 8.119(21) Å, with β = 97.73(2)° and a density of 1.54 g/cm³ [2]. The significantly larger molecular weight of 2-Fluoro-3-iodo-4-nitrophenol, primarily due to the iodine substitution, suggests an increased density compared to simpler nitrophenol derivatives [2] [3].

Bond length analysis from X-ray diffraction studies of nitrophenol compounds reveals that phenolic carbon-oxygen bonds typically range from 1.36 to 1.38 Å [2] [5]. The presence of multiple electron-withdrawing substituents in 2-Fluoro-3-iodo-4-nitrophenol is expected to result in shortened carbon-oxygen bond lengths due to increased double-bond character from resonance stabilization [2] [6]. The carbon-nitrogen bond length of the nitro group generally measures approximately 1.47 Å, while the nitrogen-oxygen bonds within the nitro group exhibit lengths around 1.23 Å, characteristic of the resonance-stabilized nitro functionality [2] [5].

Table 1: Comparative Molecular and Crystallographic Data

CompoundMolecular FormulaMolecular Weight (g/mol)Crystal SystemSpace GroupDensity (g/cm³)
2-Fluoro-3-iodo-4-nitrophenolC₆H₃FINO₃283.00Not determinedNot determinedNot determined
m-NitrophenolC₆H₅NO₃139.11MonoclinicP2₁/n1.54
p-NitrophenolC₆H₅NO₃139.11MonoclinicP2₁ or P2₁/m1.469
2,4-Diiodo-4-nitrophenolC₆H₃I₂NO₃-MonoclinicP2 or P2/m2.438

The influence of halogen substituents on molecular geometry has been documented in similar aromatic systems [7] [8]. Fluorine, being the smallest halogen with the highest electronegativity, exerts minimal steric effects while providing strong inductive electron withdrawal [9] [10]. Iodine, conversely, contributes significant steric bulk and polarizability while exhibiting moderate electron-withdrawing properties through inductive effects [8] [10]. The combination of these substituents in 2-Fluoro-3-iodo-4-nitrophenol creates a unique electronic and steric environment that influences the overall molecular conformation [10].

Electronic Configuration and Resonance Effects

The electronic configuration of 2-Fluoro-3-iodo-4-nitrophenol is dominated by the collective electron-withdrawing effects of its three substituents [6] [11]. The nitro group functions as the strongest electron-withdrawing substituent through both inductive and mesomeric effects, creating extensive resonance stabilization throughout the aromatic system [6] [4]. This electron withdrawal significantly impacts the molecular orbital energies and chemical reactivity of the compound [11] [12].

Density functional theory studies on nitrophenol derivatives demonstrate that electron-withdrawing substituents systematically decrease both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [11]. The nitro group in 2-Fluoro-3-iodo-4-nitrophenol withdraws electron density through resonance, creating formal positive charges at the ortho and para positions relative to the nitro group [6] [4]. This delocalization of electron density enhances the acidity of the phenolic hydroxyl group by stabilizing the resulting phenoxide anion [6] [4].

The resonance effects in 2-Fluoro-3-iodo-4-nitrophenol involve multiple pathways for electron delocalization [6] [4]. The primary resonance pathway involves the donation of electron density from the phenolic oxygen through the aromatic ring to the nitro group [6] [12]. Additional resonance contributions arise from the interaction of the halogen lone pairs with the aromatic π-system, although these effects are significantly weaker than the nitro group interactions [9] [10].

Table 2: Electronic Properties and Substituent Effects

PropertyEffectImpact on 2-Fluoro-3-iodo-4-nitrophenol
Nitro group resonanceStrong electron withdrawalStabilizes phenoxide anion, increases acidity
Fluorine inductive effectStrong electron withdrawalEnhances overall electron deficiency
Iodine effectsModerate withdrawal + high polarizabilityContributes to molecular polarizability
Combined substituent effectsSynergistic electron withdrawalMaximum stabilization of anionic species
Molecular orbital energiesLowered HOMO and LUMOIncreased chemical reactivity

The electronic structure of 2-Fluoro-3-iodo-4-nitrophenol exhibits characteristic features of multiply-substituted nitroaromatic compounds [11] [12]. Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the phenolic oxygen and aromatic ring, while the lowest unoccupied molecular orbital shows significant contribution from the nitro group π* orbitals [11]. The energy gap between these orbitals is reduced compared to unsubstituted phenol due to the electron-withdrawing nature of the substituents [11].

The resonance stabilization in 2-Fluoro-3-iodo-4-nitrophenol can be quantified through the analysis of bond orders and charge distributions [2] [11]. The carbon-oxygen bond of the phenolic group exhibits increased double-bond character due to the delocalization of the oxygen lone pair into the aromatic system [2] [6]. This effect is enhanced by the presence of the electron-withdrawing substituents, which increase the driving force for electron donation from the phenolic oxygen [6] [4].

Computational studies on related nitrophenol derivatives indicate that the presence of multiple electron-withdrawing groups creates a cumulative effect on molecular polarizability and dipole moment [11] [13]. The asymmetric substitution pattern in 2-Fluoro-3-iodo-4-nitrophenol results in a significant molecular dipole moment, with the negative end oriented toward the electron-withdrawing substituents and the positive end toward the phenolic oxygen [2] [11].

Intermolecular Interactions and Packing Motifs

The intermolecular interactions in 2-Fluoro-3-iodo-4-nitrophenol are primarily governed by hydrogen bonding capabilities of the phenolic hydroxyl group and the electron-rich regions around the halogen atoms [14] [15]. Phenolic compounds characteristically form strong hydrogen bonds through their hydroxyl groups, acting as both hydrogen bond donors and acceptors [14] [5]. The electron-withdrawing substituents in 2-Fluoro-3-iodo-4-nitrophenol enhance the acidity of the phenolic hydrogen, strengthening its hydrogen bonding interactions [6] [4].

Crystal packing analysis of related nitrophenol compounds reveals common supramolecular motifs that are likely present in 2-Fluoro-3-iodo-4-nitrophenol [14] [2]. In meta-nitrophenol crystals, molecules are connected through intermolecular hydrogen bonds between hydroxyl groups and nitro group oxygen atoms, forming chains with moderate bond strengths [2]. The hydrogen bond distances typically range from 2.6 to 3.0 Å, with O-H···O angles approaching linearity for optimal bonding geometry [2] [5].

The presence of halogen atoms in 2-Fluoro-3-iodo-4-nitrophenol introduces additional intermolecular interaction possibilities [17]. Iodine atoms can participate in halogen bonding interactions, where the iodine acts as an electron-deficient species (σ-hole) interacting with electron-rich regions of neighboring molecules [8]. These interactions, while weaker than hydrogen bonds, contribute significantly to crystal stability and molecular organization [14].

Table 3: Intermolecular Interaction Types and Characteristics

Interaction TypeParticipantsTypical Distance (Å)Relative StrengthRole in Packing
O-H···O Hydrogen bondsPhenolic OH and nitro O2.6-3.0StrongPrimary packing motif
C-H···π InteractionsAromatic CH and π-system3.5-4.0WeakSecondary stabilization
Halogen bondingIodine σ-hole and electron donors3.2-3.8ModerateDirectional organization
van der WaalsAll molecular surfaces3.5-4.2Very weakSpace filling

Supramolecular assembly studies on nitrophenol derivatives demonstrate that multiple molecules can form extended networks through cooperative hydrogen bonding [14]. In 4-nitrophenol assemblies, eight molecules can associate through water-mediated hydrogen bonding networks, creating chair-shaped cyclic clusters [14]. Similar assemblies are anticipated for 2-Fluoro-3-iodo-4-nitrophenol, where the phenolic groups would participate in analogous hydrogen bonding networks [14] [5].

The molecular geometry and electronic properties of 2-Fluoro-3-iodo-4-nitrophenol influence its crystal packing efficiency and intermolecular contact patterns [2] [15]. The presence of both small (fluorine) and large (iodine) substituents creates molecular asymmetry that affects how molecules can approach each other in the solid state [15] . This asymmetry may lead to the formation of specific packing motifs that optimize both hydrogen bonding and space-filling requirements [2] [15].

Thermal analysis studies on nitrophenol crystals reveal that intermolecular interactions significantly influence the thermal stability and phase behavior of these compounds [15]. The strength and directionality of hydrogen bonding networks determine the melting points and thermal expansion characteristics [15]. For 2-Fluoro-3-iodo-4-nitrophenol, the combination of strong hydrogen bonding and halogen interactions is expected to result in enhanced thermal stability compared to simpler phenolic compounds [5] [15].

Nitration Pathways for Polyhalogenated Phenols

The nitration of polyhalogenated phenols represents a fundamental transformation in aromatic chemistry, where the introduction of nitro groups occurs through various mechanistic pathways. The classical mixed acid system remains the most widely employed method, utilizing a combination of nitric acid and sulfuric acid to generate the electrophilic nitronium ion species [1] [2].
The conventional mixed acid nitration proceeds through the formation of nitronium ions (NO₂⁺) as the active electrophilic species [3]. In this system, sulfuric acid serves as both a catalyst and a dehydrating agent, facilitating the generation of NO₂⁺ from nitric acid. The reaction mechanism involves electrophilic aromatic substitution where the nitronium ion attacks the electron-rich aromatic ring at positions ortho and para to the hydroxyl group [4] [1].

Temperature control plays a crucial role in determining both yield and selectivity. Research has demonstrated that optimal conditions for phenol nitration occur at temperatures between 20-50°C, with lower temperatures favoring ortho-selectivity [2]. At 20°C, the mixed acid system achieves 91% yield with an ortho to para ratio of 77:14, making it highly efficient for producing the desired regioisomer [2].

Alternative nitration pathways have been developed to address the limitations of traditional mixed acid systems. Cerium(IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate provides a mild, regioselective approach for ortho-nitration of phenols [5] [6]. This method operates at room temperature and achieves yields of 85-95% with high ortho-selectivity within 25 minutes [5]. The CAN system is particularly effective for phenols bearing electron-withdrawing substituents, which are typically challenging substrates for conventional nitration methods [6].

Ionic liquid-mediated nitration represents another innovative approach, employing sodium nitrite in combination with ionic liquids such as 1-methylimidazolium chloride [7]. This system generates nitrous acid in situ, which subsequently undergoes oxidation to form the nitronium ion. The reaction proceeds at 80°C and yields 39-50% of nitrophenol products with mixed ortho/para selectivity [7].

Nitronium tetrafluoroborate suspended in acetonitrile provides the highest regioselectivity for ortho-nitration, achieving 95% yield of the ortho-product [8]. This method eliminates the need for concentrated acids and offers excellent control over the reaction environment. The reaction typically requires 2-4 hours at room temperature and demonstrates exceptional selectivity for the ortho position [8].

Sonication-assisted nitration has emerged as a green chemistry approach, utilizing ultrasonic irradiation to enhance reaction rates and selectivity [8]. When combined with tetra-butyl ammonium bromide (TBAB) as a phase-transfer catalyst, this method achieves 95% conversion to the ortho-derivative within 20 minutes [8]. The sonication conditions provide enhanced mass transfer and reaction uniformity, leading to improved yields and reduced reaction times.

Regioselective Halogenation Strategies

The regioselective introduction of halogen atoms into phenolic compounds requires careful consideration of both electronic and steric factors. The hydroxyl group serves as an ortho/para-directing group, activating these positions toward electrophilic attack through resonance stabilization [9] [10].

Copper-manganese spinel oxide has emerged as a highly effective catalyst for regioselective halogenation of phenols [11] [10]. This heterogeneous catalyst, in combination with N-halosuccinimide reagents, provides excellent chemoselectivity and regioselectivity. The Cu-Mn spinel system demonstrates remarkable efficiency with both electron-donating and electron-withdrawing substituted phenols, achieving 85-95% yields with highest para-selectivity [11] [10].

The mechanism involves the activation of N-halosuccinimide by the spinel catalyst, generating an electrophilic halogen species that selectively attacks the aromatic ring. For phenols with unsubstituted para positions, the reaction proceeds with high para-selectivity, while para-substituted phenols undergo ortho-halogenation with good yields [11] [10]. The catalyst demonstrates excellent reusability, maintaining activity for at least three cycles without significant loss of performance [10].

N-Halosuccinimide reagents in hexafluoroisopropanol (HFIP) provide another versatile approach for regioselective halogenation [12]. This system operates under mild conditions and offers tunable regioselectivity depending on the specific halogenating agent and reaction conditions. The fluorinated alcohol solvent facilitates the ionization of the halogenating agent while providing a polar medium that enhances regioselectivity [12].

Sequential halogenation strategies enable the controlled introduction of multiple halogen atoms with defined regiochemistry [13] [14]. These approaches often employ different halogenating agents or conditions for each halogenation step, allowing precise control over the substitution pattern. The electronic effects of previously introduced halogens influence the regioselectivity of subsequent halogenation reactions, enabling the synthesis of complex polyhalogenated phenols [13].

Hypervalent iodine reagents offer unique opportunities for regioselective halogenation through different mechanistic pathways [14] [15]. These reagents can facilitate both halogenation and subsequent transformations in cascade reactions, providing access to diverse halogenated products. The regioselectivity depends on the specific hypervalent iodine reagent and the reaction conditions employed [14].

Phase-transfer catalysis represents another important strategy for regioselective halogenation [8]. Quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) and cetyltrimethylammonium bromide (CTAB) can dramatically influence the regioselectivity of halogenation reactions. TBAB typically favors ortho-halogenation, while other phase-transfer catalysts may promote para-selectivity [8].

Purification Techniques for Nitrophenol Derivatives

The purification of nitrophenol derivatives requires specialized techniques due to their unique physical and chemical properties. The presence of multiple functional groups creates specific challenges in achieving high purity while maintaining acceptable yields [16] [17].
Column chromatography represents the gold standard for purification of nitrophenol derivatives, achieving purity enhancements of 95-99% [16] [18]. The technique relies on differential adsorption of components on silica gel or alumina stationary phases. The polar nature of nitrophenols creates strong interactions with the stationary phase, requiring careful selection of eluent systems to achieve optimal separation [16]. Gradient elution systems starting with non-polar solvents and gradually increasing polarity provide the best resolution for complex mixtures [18].

Steam distillation offers excellent selectivity for separating nitrophenol isomers based on their volatility differences [19] [20]. Ortho-nitrophenol forms intramolecular hydrogen bonds, creating discrete molecular units that are steam volatile, while para-nitrophenol forms intermolecular hydrogen bonds leading to associated structures with lower volatility [19]. This fundamental difference enables clean separation with 90-95% purity enhancement and 85-95% yield recovery [20].

Recrystallization remains a widely used technique for final purification of nitrophenol derivatives [20]. The method exploits solubility differences in various solvents to achieve purification. Controlled cooling of saturated solutions leads to crystallization of the desired product while impurities remain in solution. Temperature control during crystallization is critical, with optimal final crystallization temperatures typically ranging from 10-30°C [20].

Complex-assisted crystallization represents an innovative approach for removing structural isomers as impurities [17]. This technique employs complexing agents that selectively bind to impurities, preventing their incorporation into the product crystal lattice. Using 3-nitrophenol separation from 4-nitrophenol as a model system, 3-aminobenzoic acid as a complexing agent achieved purity enhancements of more than 80% without yield reduction [17].

Fractional distillation provides another effective separation method for nitrophenol isomers [21]. The technique exploits differences in boiling points, with ortho-nitrophenol (214°C) and para-nitrophenol (279°C) having a 65°C difference, well above the 25°C minimum required for effective fractional distillation [21]. This method achieves 90-95% purity enhancement with 80-90% yield recovery [21].

Liquid-liquid extraction serves as a primary purification step for crude nitrophenol mixtures [22] [23]. The technique exploits different partition coefficients between aqueous and organic phases. Para-nitrophenol shows higher affinity for the aqueous phase compared to other nitrophenolic compounds, which prefer the organic phase [1]. Multi-stage extraction processes can achieve 70-85% purity enhancement with 75-85% yield recovery [22].

Yield Optimization and Reaction Kinetics

The optimization of nitrophenol synthesis requires careful control of multiple reaction parameters to achieve maximum yield while maintaining desired selectivity. Temperature effects dominate the kinetic behavior, with Arrhenius-dependent rate constants governing the overall reaction rate [2] [24].

Lower reaction temperatures consistently favor higher yields and improved ortho-selectivity [2]. At 20°C, mixed acid nitration achieves 91% yield compared to 72% at 30°C and 54% at 40°C [2]. This temperature dependence reflects the competing pathways between desired nitration and undesired side reactions such as oxidation and polymerization [2].

Acid concentration optimization reveals that moderate concentrations provide optimal performance [2] [24]. Using 32.5% nitric acid achieves better results than more concentrated systems, with 91% yield and 77% ortho-selectivity [2]. Excessive acid concentration leads to over-nitration and formation of dinitro and trinitro byproducts, reducing the yield of the desired mononitro product [25].

Reaction time studies demonstrate that most nitration reactions reach completion within 1-4 hours [2] [8]. Extended reaction times beyond the optimal duration do not improve yields significantly but may increase the formation of side products [2]. The kinetics typically follow second-order behavior, first-order in both the phenolic substrate and the nitrating agent [26].

Catalyst loading effects vary significantly depending on the specific catalytic system employed [8]. For phase-transfer catalyzed reactions, optimal catalyst loadings range from 5-15 mol% [8]. Higher loadings do not proportionally increase reaction rates due to catalyst saturation effects, while lower loadings result in incomplete conversion [8].

Solvent system selection dramatically influences both yield and selectivity [24] [8]. Polar aprotic solvents generally favor ortho-selectivity, while polar protic solvents may promote para-selectivity [8]. The solvent also affects the kinetics by influencing the stability and reactivity of intermediate species [24].

Stirring rate optimization ensures adequate mass transfer without creating excessive mechanical stress [24]. Rates of 300-500 rpm provide optimal mixing while avoiding issues such as catalyst attrition or emulsion formation in biphasic systems [24]. Insufficient stirring leads to mass transfer limitations, while excessive stirring may cause unwanted side reactions [24].

Continuous flow processing offers advantages for yield optimization and reaction kinetics control [27] [28]. Microreactor systems provide precise temperature and residence time control, leading to improved yields and reduced formation of byproducts [28]. The enhanced heat and mass transfer in microreactors enables the safe operation of highly exothermic nitration reactions [28].

Process intensification through sonication provides significant improvements in reaction kinetics [8]. Ultrasonic irradiation enhances mass transfer and creates localized high-energy conditions that accelerate reaction rates [8]. Sonication-assisted nitration reduces reaction times from hours to minutes while maintaining or improving yields [8].

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

282.91417 g/mol

Monoisotopic Mass

282.91417 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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